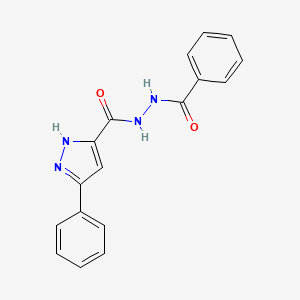

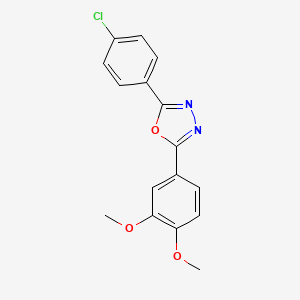

![molecular formula C17H18N2O5S B5523151 methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)

methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate, also known as MCA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicine, agriculture, and material science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Polymers

The compound has been used in the synthesis and characterization of novel polymeric materials. For instance, Shockravi et al. (2006) synthesized two new diacid monomers, including 2,2′-sulfide bis(4-methyl phenoxy acetic acid), through a process involving refluxing with chloroacetonitrile and subsequent basic reduction. These monomers were then used to prepare novel series of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s, demonstrating good thermal stability and solubility in polar solvents (Shockravi et al., 2006).

Chemical Reaction Mechanisms

The compound is involved in various chemical reaction mechanisms. For example, Ryu et al. (1996) explored the photolysis of methyl alpha-(phenylseleno)acetate in the presence of an alkene and CO, leading to acyl selenides via group transfer carbonylation. This three-component coupling reaction mechanism involves the addition of a (methoxycarbonyl)methyl radical to an alkene, trapping of the produced alkyl free radical by CO, and termination by a phenylselenenyl group transfer (Ryu et al., 1996).

Carbonic Anhydrase Inhibition

In the realm of enzymatic inhibition, Abdel-Aziz et al. (2015) investigated arenesulfonyl-2-imidazolidinones, which incorporate methyl and phenyl moieties, as inhibitors for carbonic anhydrase isoenzymes hCA I and hCA II. This study found that most compounds exhibited micromolar inhibition constants, showcasing the potential of such compounds in designing enzyme inhibitors (Abdel-Aziz et al., 2015).

Electrochemical Analysis

Tefera et al. (2016) prepared a poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode for the simultaneous determination of caffeine and paracetamol using square-wave voltammetry. This study highlights the applicability of sulfonic acid derivatives in electrochemical sensors and analytical chemistry (Tefera et al., 2016).

Environmental Decontamination

Wang et al. (2018) questioned the long-recognized role of sulfate radical in the Fe(II) activated peroxydisulfate (PDS) process for environmental decontamination, suggesting instead the generation of Fe(IV). This finding, which involved the oxidation of methyl phenyl sulfoxide to sulfone, could significantly impact the understanding and application of this process in environmental remediation (Wang et al., 2018).

Eigenschaften

IUPAC Name |

methyl 2-[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-13-3-9-16(10-4-13)25(21,22)19-18-11-14-5-7-15(8-6-14)24-12-17(20)23-2/h3-11,19H,12H2,1-2H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHGIDIXPVNSOT-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5523071.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)

![3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)

![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)